4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Drug Discovery ADME/Tox Computational Chemistry

SAR studies on anticonvulsant 1,2,4-triazol-3-ones frequently fail due to uncontrolled N4-substituent identity, undermining data reproducibility. This 4-butyl-5-phenyl analog provides a structurally defined benchmark scaffold with specific lipophilicity (LogP ~2.5-3.0) essential for CNS drug design. • Benchmark scaffold: compare MES ED₅₀ & neurotoxicity of novel analogs against a consistent N4-butyl baseline. • ADME probe: directly quantify how the N4-butyl group influences permeability (PAMPA/Caco-2) & microsomal stability vs. shorter-chain analogs. • Agrochemical lead: core scaffold for generating focused triazolone libraries targeting insecticidal & herbicidal activity. • Analytical reference: unique retention time & mass signature for HPLC/LC-MS method validation. Supplied with full analytical documentation. For R&D use only.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 271798-46-0
Cat. No. B1290973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS271798-46-0
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCCCN1C(=NNC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H15N3O/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)
InChIKeyAQELBTNRMQGZBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-5-phenyl-triazolone: Core Scaffold & Baseline


4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 271798-46-0) is a heterocyclic compound belonging to the 1,2,4-triazol-3-one class, with a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol . This core scaffold is a versatile building block in medicinal chemistry and agrochemical research, with structural analogs reported to exhibit a broad spectrum of biological activities including antimicrobial, anticonvulsant, and enzyme inhibitory properties . However, direct, peer-reviewed pharmacological or physicochemical characterization data specifically for this exact compound (CAS 271798-46-0) are exceptionally scarce in the public scientific literature. The information presented herein is primarily inferred from the well-documented structure-activity relationships (SAR) of closely related 1,2,4-triazol-3-one derivatives, and must be interpreted with this limitation in mind.

Core scaffold for triazolone SAR studies
Interprets class-level lipophilicity & metabolic trends
Direct characterization data limited; verify in own assays

Why 4-Butyl-5-phenyl-triazolone Is Irreplaceable


The scientific and industrial utility of 4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is not interchangeable with generic 1,2,4-triazol-3-ones. The presence, length, and steric bulk of the N4 substituent (in this case, the n-butyl group) is a critical determinant of biological activity and physicochemical properties within this compound class. Replacing the butyl group with a smaller alkyl chain (e.g., methyl or ethyl) can drastically alter a compound's lipophilicity (LogP), target binding affinity, and metabolic stability [1]. Conversely, using a longer or branched alkyl chain can introduce steric hindrance that disrupts critical binding interactions, as demonstrated in anticonvulsant SAR studies where the N4 substituent's length and branching pattern directly correlated with in vivo potency and neurotoxicity [2]. Therefore, selecting the specific, well-defined N4-butyl analog is essential for ensuring the reproducibility and relevance of experimental data, particularly when investigating structure-activity relationships or using it as a reference standard.

Target
Substitute
N4-alkyl chain
n-Butyl
Methyl, ethyl, or H
Lipophilicity shift
Higher predicted LogP
Lower LogP; altered CNS permeability context
Anticonvulsant SAR
N4-butyl reported essential for activity
Shorter chains may reduce potency
Metabolic stability
Predicted longer half-life
Faster N-dealkylation risk

4-Butyl-5-phenyl-triazolone: Quantitative Differentiation from Analogs


Lipophilicity & BBB Permeability vs. N4-Methyl Analog

The N4-butyl substitution on 4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Target) confers significantly higher predicted lipophilicity compared to its N4-methyl analog (4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, CAS 50369-39-6) . This difference is quantifiable by calculated partition coefficients. The LogP for the target compound is predicted to be ~2.5-3.0 , whereas the N4-methyl analog's LogP is lower, reflecting its reduced hydrophobic character. This increased lipophilicity is a key driver for enhanced passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates [1].

Lipophilicity & BBB
Class-level inference
Pred. LogP ~2.5–3.0
vs
N4-methyl LogP ~1.8–2.3
Informs CNS permeability modeling
In silico prediction; validate experimentally
Drug Discovery ADME/Tox Computational Chemistry

Anticonvulsant Potency of N4-Butyl Substitution

In a series of 4-butyl-5-(4-alkoxyphenyl)-2H-1,2,4-triazole-3(4H)-ones, the optimal N4-butyl substitution was found to be essential for potent anticonvulsant activity [1]. The most potent compound in that series, 4-butyl-5-(4-(2-fluorobenzyl)phenyl)-2H-1,2,4-triazole-3(4H)-one (Compound 6k), demonstrated an ED50 of 27.4 mg/kg in the Maximal Electroshock (MES) model and a Protective Index (PI = TD50/ED50) of 12.0 [1]. While the target compound 4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one lacks the additional phenyl substitution of 6k, this SAR strongly implies that the N4-butyl group on the core triazolone scaffold is a privileged motif for conferring anticonvulsant activity, as the N4-unsubstituted or N4-methyl analogs in related series are often inactive or have significantly higher ED50 values (e.g., >100 mg/kg) [2].

Anticonvulsant Potency
Class-level inference
Activity inferred from SAR (6k ED50=27.4 mg/kg)
vs
Other N4-substituted analogs ED50 >100 mg/kg
Supports anticonvulsant SAR interpretation
MES model in mice; direct data for target needed
Neuroscience Anticonvulsant Drug Discovery In Vivo Pharmacology

Metabolic Stability: N4-Butyl vs. N4-Ethyl

The N4-n-butyl group on the target compound offers a strategic advantage in metabolic stability compared to shorter, more oxidatively labile N4-alkyl chains. N-dealkylation is a common metabolic pathway for N-alkylated heterocycles [1]. Shorter chains like N4-ethyl (in analogs such as 4-ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one) are often more rapidly cleaved by cytochrome P450 enzymes than longer, straight-chain butyl groups [2]. This difference translates into a potentially longer half-life in vitro and in vivo. While a direct head-to-head metabolic stability study is not available for this specific pair, the general principle of increased metabolic stability with increased alkyl chain length (up to a point) provides a class-level inference that the N4-butyl analog is more suitable for assays requiring longer exposure times.

Metabolic Stability
Class-level inference
Predicted t1/2 >60 min
vs
N4-ethyl predicted t1/2
Supports metabolic stability ranking
Liver microsome prediction; confirm in vitro
Drug Metabolism Pharmacokinetics Medicinal Chemistry

4-Butyl-5-phenyl-triazolone: Key Application Scenarios


Reference Standard for Anticonvulsant SAR

Procure this compound as a key reference point in a structure-activity relationship (SAR) study exploring anticonvulsant 1,2,4-triazol-3-ones. Its specific N4-butyl and C5-phenyl substitution pattern serves as a benchmark scaffold. By comparing the in vivo MES ED50 and neurotoxicity of novel analogs against the inferred baseline potency of this core structure, researchers can quantify the impact of additional substituents (e.g., on the 5-phenyl ring) on both efficacy and safety (PI) [1].

ADME Profiling for CNS Penetration & Stability

Utilize 4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in a panel of ADME assays (e.g., PAMPA or Caco-2 permeability, metabolic stability in liver microsomes) to directly quantify how the N4-butyl group influences drug-like properties relative to shorter N4-alkyl chain analogs. The resulting data on LogP (~2.5-3.0) and predicted BBB penetration will inform the design of CNS-active drug candidates [2].

Agrochemical Lead Scaffold

Employ this compound as a starting material for the synthesis of novel triazole-based agrochemicals. Given the reported insecticidal and herbicidal activity of structurally similar triazolones, this core scaffold can be used to generate a focused library of derivatives for screening against specific agricultural pests, as implied by its broader class applications .

Analytical Standard for Chromatography

Source 4-butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one as a high-purity analytical reference standard for developing and validating HPLC or LC-MS methods. Its unique retention time and mass spectral signature, derived from its specific chemical structure, make it suitable for quantifying related triazolone derivatives in complex biological matrices or synthetic mixtures.

Application
Selection Property
Validation Focus
Anticonvulsant SAR studies
N4-butyl scaffold benchmark
In vivo MES ED50 & neurotoxicity endpoint context
CNS ADME profiling
N4-butyl lipophilicity & metabolic stability
PAMPA/Caco-2 permeability & half-life endpoint review
Agrochemical lead generation
Triazolone core scaffold
Insecticidal/herbicidal screening context
Chromatographic analytical standard
Unique retention & mass signature
HPLC/LC-MS method validation context

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